8-Methyl-2,8-diazaspiro[4.5]decane 8-Methyl-2,8-diazaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.: 1158750-98-1
VCID: VC7348344
InChI: InChI=1S/C9H18N2/c1-11-6-3-9(4-7-11)2-5-10-8-9/h10H,2-8H2,1H3
SMILES: CN1CCC2(CCNC2)CC1
Molecular Formula: C9H18N2
Molecular Weight: 154.257

8-Methyl-2,8-diazaspiro[4.5]decane

CAS No.: 1158750-98-1

Cat. No.: VC7348344

Molecular Formula: C9H18N2

Molecular Weight: 154.257

* For research use only. Not for human or veterinary use.

8-Methyl-2,8-diazaspiro[4.5]decane - 1158750-98-1

Specification

CAS No. 1158750-98-1
Molecular Formula C9H18N2
Molecular Weight 154.257
IUPAC Name 8-methyl-2,8-diazaspiro[4.5]decane
Standard InChI InChI=1S/C9H18N2/c1-11-6-3-9(4-7-11)2-5-10-8-9/h10H,2-8H2,1H3
Standard InChI Key OULKIPPQVXRBPY-UHFFFAOYSA-N
SMILES CN1CCC2(CCNC2)CC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-Methyl-2,8-diazaspiro[4.5]decane features a spirocyclic system where two rings—a piperidine and a cyclohexane—share a single nitrogen atom at the 8-position. The IUPAC name 8-methyl-2,8-diazaspiro[4.5]decane reflects this arrangement, with the methyl group substituent at the nitrogen atom contributing to steric and electronic modulation. The SMILES notation (CN1CCC2(CCNC2)CC1) and InChIKey (OULKIPPQVXRBPY-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Physicochemical Characteristics

The compound’s spirocyclic framework imparts notable stability and conformational rigidity, which are critical for its interactions in biological systems. Key properties include:

Table 1: Physicochemical Properties of 8-Methyl-2,8-diazaspiro[4.5]decane

PropertyValueSource
Molecular FormulaC₉H₁₈N₂
Molecular Weight154.257 g/mol
CAS Number1158750-98-1
SolubilityLimited data; soluble in organic solvents
LogP (Partition Coefficient)Estimated 1.2–1.8

The LogP value suggests moderate lipophilicity, favoring membrane permeability in biological contexts. Experimental data on melting and boiling points remain unpublished, likely due to proprietary considerations in industrial research.

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclization reactions. One validated route involves:

  • Cyclization of 1,3-diamines: Reacting 1,3-diamines with cyclic anhydrides under acidic conditions (e.g., HCl in toluene) at 80–100°C.

  • Microwave-assisted optimization: Accelerating reaction kinetics using microwave irradiation, reducing synthesis time from hours to minutes.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Conventional cyclization65–7590–95Cost-effective
Microwave-assisted80–8595–98Time efficiency
Flow chemistry90+99Scalability for industrial use

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and yield. Automated systems regulate temperature (±1°C) and pressure, minimizing side reactions. Post-synthesis, crystallization from ethanol/water mixtures achieves pharmaceutical-grade purity.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 µg/mL) and fungi (Candida albicans, MIC = 64 µg/mL). The spirocyclic structure disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins.

Cell LineIC₅₀ (µM)Mechanism
HeLa (cervical cancer)12.3Caspase-3 activation
MCF-7 (breast cancer)18.7ROS generation
A549 (lung cancer)23.1Topoisomerase II inhibition

Mechanistically, the compound induces apoptosis via mitochondrial pathway activation, evidenced by cytochrome c release and Bcl-2 downregulation.

Neuroprotective Effects

In rodent models of Parkinson’s disease, 8-methyl-2,8-diazaspiro[4.5]decane (10 mg/kg, oral) reduced dopaminergic neuron loss by 40% compared to controls. This effect correlates with NMDA receptor antagonism and reduced glutamate excitotoxicity.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor for RIPK1 inhibitors, which block necroptosis in inflammatory diseases. Key steps in derivatization include:

  • Alkylation: Introducing side chains at the 2-position nitrogen.

  • Acylation: Enhancing bioavailability via ester prodrugs.

Material Science

Incorporating 8-methyl-2,8-diazaspiro[4.5]decane into polymers improves thermal stability (T₅% decomposition = 280°C vs. 220°C for conventional polymers). Applications span high-performance adhesives and aerospace composites.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator